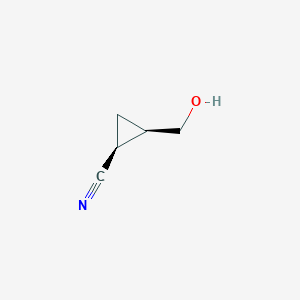
(1S,2R)-2-(Hydroxymethyl)cyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S,2R)-2-(Hydroxymethyl)cyclopropane-1-carbonitrile” is a chemical compound with the molecular formula C5H7NO . Its molecular weight is 97.12 .
Molecular Structure Analysis
The molecular structure of “(1S,2R)-2-(Hydroxymethyl)cyclopropane-1-carbonitrile” consists of a cyclopropane ring with a hydroxymethyl group and a carbonitrile group attached . The exact arrangement of these groups is indicated by the (1S,2R) notation, which refers to the stereochemistry of the molecule.Physical And Chemical Properties Analysis
“(1S,2R)-2-(Hydroxymethyl)cyclopropane-1-carbonitrile” has a molecular weight of 97.12 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Conformationally Restricted Analogues of Histamine
Researchers have utilized the cyclopropane ring of (1S,2R)-2-(Hydroxymethyl)cyclopropane-1-carbonitrile to restrict the conformation of biologically active compounds, aiming to improve their activity. The compound served as a key intermediate in the synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers. These synthesized compounds are conformationally restricted analogues of histamine, designed to explore bioactive conformations and potentially improve pharmacological profiles (Kazuta et al., 2002).
Ring-opening Dichlorination
The compound has also been involved in studies focusing on the ring-opening reactions of donor-acceptor cyclopropanes. One study demonstrated the reaction of donor-acceptor cyclopropanes with iodobenzene dichloride to yield ring-opened products bearing chlorine atoms. This process utilized various donor and acceptor moieties, showcasing the versatility of cyclopropane derivatives in synthetic chemistry (Garve et al., 2014).
Efficient Preparation of Cyclopropane Derivatives
Further research highlights the efficient formation of 2,3-disubstituted cyclopropane-1-carbonitriles via selective decarboxylation. This methodology demonstrates the compound's utility in generating cyclopropane derivatives with significant yields, further proving its value in synthetic organic chemistry (Wang et al., 2017).
Nitrile Biotransformation
In the context of biotransformation, the compound has been studied for its potential in the enantioselective synthesis of cyclopropanecarboxylic acids and amides. The research utilized a Rhodococcus sp. AJ270 whole-cell catalyst for the biotransformation of various cyclopropanecarbonitriles, demonstrating the possibility of achieving high yields and excellent enantiomeric excesses. This research opens pathways for synthesizing optically pure cyclopropane derivatives, which are valuable in medicinal chemistry and agrochemicals (Wang & Feng, 2003).
Eigenschaften
IUPAC Name |
(1S,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-2-4-1-5(4)3-7/h4-5,7H,1,3H2/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFBEHLXLHSHMV-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C#N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C#N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

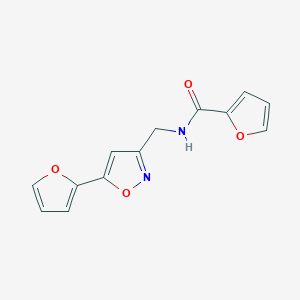
![1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2891252.png)
![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-purine](/img/structure/B2891253.png)
![N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2891255.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride](/img/structure/B2891256.png)
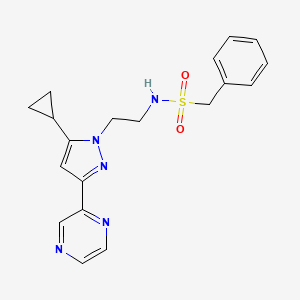

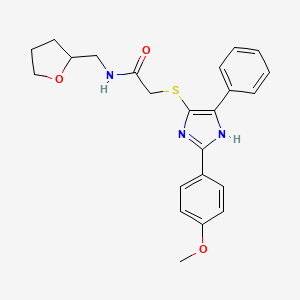
![N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2891267.png)
![5-Cyanospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2891268.png)
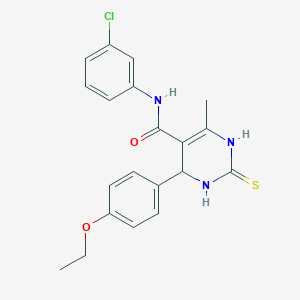
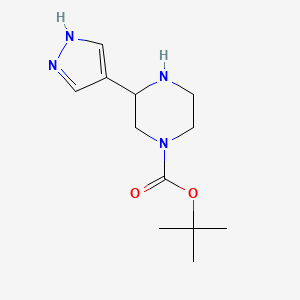
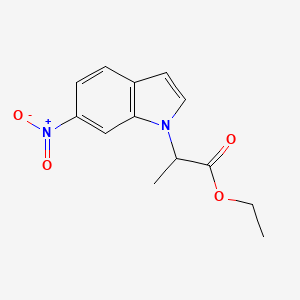
![tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B2891274.png)